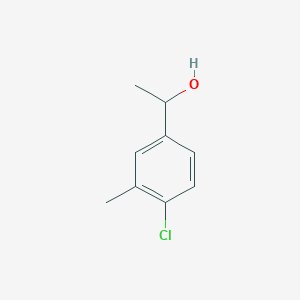

1-(4-Chloro-3-methylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(4-Chloro-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process is carried out in the presence of a metal catalyst such as palladium on carbon or platinum oxide, under high pressure and temperature conditions to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(4-Chloro-3-methylphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alkane, 1-(4-Chloro-3-methylphenyl)ethane, using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: 1-(4-Chloro-3-methylphenyl)ethanone.

Reduction: 1-(4-Chloro-3-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

1-(4-Chloro-3-methylphenyl)ethanol is a derivative of phenylethanol with a chlorine atom at the fourth position and a methyl group at the third position on the phenyl ring. It has the molecular formula C9H11ClO.

Scientific Research Applications

This compound has various applications in scientific research, including its use as an intermediate in synthesizing different organic compounds, such as pharmaceuticals and agrochemicals. It is also studied for its potential biological activities, such as antimicrobial and antifungal properties, and is being explored as a precursor for drug development. Moreover, it is used in producing specialty chemicals and as a solvent in certain industrial processes.

Chemistry

1-(4-Chloro-3-methylphenyl)ethanone, a ketone analog of This compound, is used as a starting material in the Stobbe condensation reaction. This reaction involves the condensation of 1-(4-Chloro-3-methylphenyl)ethanone with diethyl cyclohex-1-enyl succinate in the presence of potassium t-butoxide, leading to the formation of trans-(4-Cl-3-Me/COOEt)-2-cyclohex-4-(4-chlorotolyl)buten-3-oic acid. This intermediate is a building block for synthesizing pyridazinonyl, naphthyl, and benzofluorenonyl derivatives with potential biological activities and applications in medicinal chemistry.

Biology

This compound exhibits potential biological activities, particularly in the antimicrobial and antifungal domains.

Medicine

Research is ongoing to explore the potential of This compound as a precursor for drug development. 1-(4-Chloro-3-methylphenyl)ethanone is also investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry

This compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes. 1-(4-Chloro-3-methylphenyl)ethanone is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorine and methyl substituents can affect the compound’s lipophilicity and reactivity, impacting its biological activity.

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)ethanol: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.

1-(3-Methylphenyl)ethanol:

1-(4-Chloro-3-methylphenyl)ethanone: The ketone analog, which has different reactivity and applications compared to the alcohol.

Uniqueness: 1-(4-Chloro-3-methylphenyl)ethanol is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which confer distinct chemical and biological properties

Actividad Biológica

1-(4-Chloro-3-methylphenyl)ethanol, with the molecular formula C9H11ClO, is an organic compound recognized for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenylethanol characterized by the presence of a chlorine atom at the para position and a methyl group at the meta position of the phenyl ring. This unique substitution pattern is believed to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its structural similarity to p-chlorocresol, a known disinfectant, suggests potential efficacy against various microbial strains. Studies have shown that compounds with similar aromatic structures often demonstrate broad-spectrum antimicrobial properties, particularly against gram-positive and gram-negative bacteria as well as fungi.

The mechanism underlying the biological activity of this compound can be attributed to its ability to interact with microbial cell membranes. The chlorine atom enhances lipophilicity, facilitating membrane penetration and disruption. Additionally, it may interfere with metabolic pathways within microbial cells, leading to cell death.

In Vivo Studies

In vivo studies have highlighted the vasorelaxant effects of compounds structurally related to this compound. For instance, research on cannabinoid receptor interactions has shown that similar compounds can modulate vascular responses, suggesting potential therapeutic applications in managing hypertension or other vascular disorders .

Case Studies

A study examining the effects of this compound in animal models indicated significant reductions in inflammatory responses. This suggests that the compound may possess anti-inflammatory properties alongside its antimicrobial effects . Further investigation into its pharmacokinetics revealed that metabolites are primarily excreted via renal pathways, emphasizing the need for careful dosing in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)ethanol | Lacks methyl group | Limited antimicrobial activity |

| 1-(3-Methylphenyl)ethanol | Methyl group at different position | Moderate antimicrobial activity |

| 1-(4-Chloro-3-methylphenyl)ethanone | Ketone analog | Different reactivity; potential for different applications |

This table illustrates how the presence of both chlorine and methyl substituents on the phenyl ring in this compound confers distinct chemical and biological properties compared to its analogs.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough evaluation. Preliminary studies suggest low toxicity levels; however, long-term exposure effects remain under investigation. Standard safety protocols should be adhered to when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

1-(4-chloro-3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAYAABIWOTNCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.